Narcotoline hemiacetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

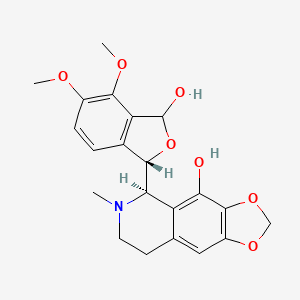

Narcotoline hemiacetal is a naturally occurring isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is an intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid known for its antitussive and anticancer properties .

Vorbereitungsmethoden

Narcotoline hemiacetal is synthesized through a series of enzymatic reactions in the opium poppy. The biosynthetic pathway involves the transformation of 1-hydroxy-N-methylcanadine to this compound, catalyzed by cytochrome P450 enzymes at specific positions on the protoberberine scaffold . Industrial production methods for this compound typically involve the extraction and purification of the compound from opium poppy latex, followed by chemical synthesis to obtain the desired intermediate .

Analyse Chemischer Reaktionen

Narcotoline hemiacetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form noscapine, catalyzed by the enzyme noscapine synthase (NOS).

Reduction: Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents for these reactions are less documented.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl and methoxy groups on its structure.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes, strong acids for catalysis, and various oxidizing agents . Major products formed from these reactions include noscapine and other phthalideisoquinoline alkaloids .

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Narcotoline Hemiacetal

This compound is formed through a series of enzymatic reactions involving N-methylcanadine. The process begins with the hydroxylation of N-methylcanadine to produce 1-hydroxy-N-methylcanadine, which is then transformed into this compound through further enzymatic modifications. Key enzymes involved include cytochrome P450, which catalyzes critical hydroxylation steps, and carboxylesterases that facilitate rearrangement to form the cyclic hemiacetal structure .

Cancer Treatment

Recent studies have highlighted the potential of this compound and its derivatives in oncology:

- Antineoplastic Properties : Research indicates that noscapine, derived from this compound, exhibits significant antitumor activity. In various cancer models, including non-small cell lung cancer and glioblastoma, noscapine has been shown to induce apoptosis and inhibit tumor growth. For instance, in a study involving E.G7-OVA thymoma cells, noscapine administration resulted in a notable reduction in tumor size and increased rates of apoptosis .

- Mechanism of Action : Noscapine's mechanism involves the alteration of microtubule dynamics rather than direct interference with microtubule polymerization. This unique action leads to abnormal mitotic spindle formation and subsequent cell cycle arrest, making it a promising candidate for further clinical evaluation .

Neurological Applications

Emerging research suggests that noscapine may also have neuroprotective effects, particularly in stroke models. Its ability to modulate microtubule dynamics could help in reducing neuronal damage following ischemic events. Preliminary findings indicate that noscapine may improve outcomes in animal models of stroke by promoting apoptosis in damaged cells while protecting healthy neurons .

Case Studies

Wirkmechanismus

The mechanism of action of narcotoline hemiacetal involves its conversion to noscapine, which exerts its effects by binding to tubulin and disrupting microtubule dynamics . This leads to the arrest of cell division and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule polymerization and interference with mitotic spindle formation .

Vergleich Mit ähnlichen Verbindungen

Narcotoline hemiacetal is unique among isoquinoline alkaloids due to its specific role in the biosynthesis of noscapine. Similar compounds include:

Noscapine: The final product of this compound oxidation, known for its antitussive and anticancer properties.

Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.

Sanguinarine: An alkaloid with antimicrobial and anti-inflammatory properties.

This compound stands out due to its specific enzymatic conversion pathway and its role as a precursor to noscapine .

Biologische Aktivität

Narcotoline hemiacetal, a compound derived from the biosynthesis pathways of opium poppy (Papaver somniferum), has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and its role as a precursor in the synthesis of other bioactive alkaloids. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is a phthalide isoquinoline alkaloid that can be synthesized through various enzymatic pathways in opium poppy. It is formed as an intermediate during the biosynthesis of noscapine and narcotoline. The biosynthetic pathway involves several O-methyltransferases (OMTs) that catalyze the methylation processes essential for transforming precursor compounds into this compound. Notably, it is generated when 4'-O-desmethyl-3-O-acetylpapaveroxine undergoes ester hydrolysis without subsequent methylation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research indicates that it may exhibit protective effects against neuronal damage, potentially by modulating oxidative stress and inflammation pathways. For instance, in a study evaluating the neuroprotective effects of various alkaloids, this compound was identified as a candidate that could inhibit monoamine oxidase B (MAO-B) activity, which is associated with neurodegenerative diseases such as Parkinson's disease .

Inhibition of Enzymatic Activity

This compound's ability to inhibit MAO-B suggests its potential as a therapeutic agent in managing neurodegenerative conditions. The inhibition of this enzyme leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms associated with dopamine depletion .

Case Studies and Research Findings

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of total glycosides from Cistanche deserticola, including this compound.

- Findings : The study demonstrated that these compounds could significantly reduce neuronal apoptosis and improve motor function in models of Parkinson's disease by inhibiting MAO-B activity .

- Biosynthetic Pathway Analysis :

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Inhibition of MAO-B | |

| Antioxidant properties | Modulation of oxidative stress | |

| Precursor for noscapine | Intermediate in biosynthetic pathway |

Table 2: Comparative Analysis of Alkaloids Related to this compound

| Alkaloid | Source | Biological Activity |

|---|---|---|

| Narcotoline | Opium poppy | Neuroprotective, analgesic |

| Noscapine | Opium poppy | Antitussive, anticancer |

| Narcotine | Opium poppy | Analgesic, sedative |

Eigenschaften

IUPAC Name |

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHOVYYIXFWLJ-JUAJCIKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the formation of narcotoline hemiacetal differ from noscapine formation in the opium poppy?

A1: Both noscapine and this compound are derived from a common branch point in the noscapine biosynthetic pathway. The key difference lies in the presence or absence of a 4'-methoxyl group on their phthalide isoquinoline scaffold. []

Q2: The research mentions an opium poppy chemotype called Marianne that accumulates high levels of narcotoline. What is the genetic basis for this phenotype?

A2: The Marianne chemotype exhibits a specific mutation in the OMT2 gene, leading to an amino acid substitution (S122Y) in the dimerization domain of the enzyme. [] This mutation disrupts the formation of the functional OMT2:OMT3 heterodimer, essential for the 4'-O-methylation step in noscapine biosynthesis. [] As a result, the pathway is redirected towards the production and accumulation of narcotoline. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.